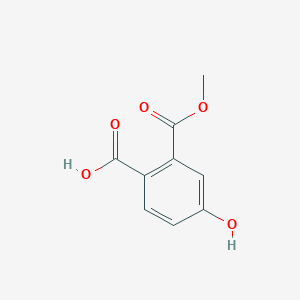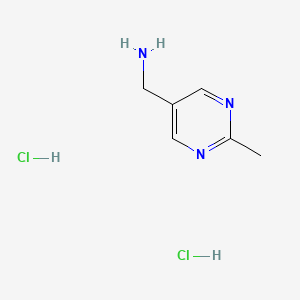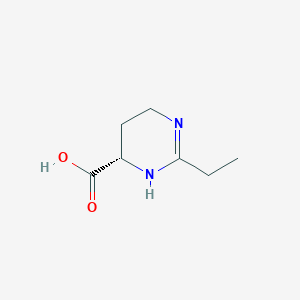![molecular formula C10H22N2O2 B6619265 tert-butyl N-[(4S)-4-aminopentyl]carbamate CAS No. 2227747-92-2](/img/structure/B6619265.png)
tert-butyl N-[(4S)-4-aminopentyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(4S)-4-aminopentyl]carbamate (TBAPC) is an organic compound that has a wide range of applications in scientific research. It is a versatile and highly useful molecule that can be used in a variety of ways, including as a reagent in synthetic and analytical chemistry, as a catalyst in biochemistry, and as an inhibitor in enzymology. TBAPC has also been used as a drug to treat various diseases, including Alzheimer's disease and cancer.
科学的研究の応用
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has a wide range of applications in scientific research. It has been used as a reagent in synthetic and analytical chemistry, as a catalyst in biochemistry, and as an inhibitor in enzymology. tert-butyl N-[(4S)-4-aminopentyl]carbamate has also been used as a drug to treat various diseases, including Alzheimer's disease and cancer.
作用機序
Tert-butyl N-[(4S)-4-aminopentyl]carbamate works by binding to certain enzymes and blocking their activity. This prevents the enzymes from catalyzing certain chemical reactions, which can have a wide range of effects on biochemical and physiological processes. For example, tert-butyl N-[(4S)-4-aminopentyl]carbamate can be used to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can help to reduce the toxicity of the drug.
Biochemical and Physiological Effects
tert-butyl N-[(4S)-4-aminopentyl]carbamate can have a wide range of effects on biochemical and physiological processes. It can inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs, hormones, and other molecules. tert-butyl N-[(4S)-4-aminopentyl]carbamate can also affect the activity of proteins, leading to changes in the structure and function of cells and tissues.
実験室実験の利点と制限
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize in large quantities, and it is relatively stable and nontoxic. However, tert-butyl N-[(4S)-4-aminopentyl]carbamate can be difficult to purify and can be expensive to obtain in large quantities.
将来の方向性
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has a wide range of potential future directions. It could be used in the development of new drugs to treat diseases such as cancer and Alzheimer's disease. It could also be used to develop new catalysts for use in biochemistry, or to develop new inhibitors for use in enzymology. Additionally, tert-butyl N-[(4S)-4-aminopentyl]carbamate could be used to study the structure and function of proteins, or to study the metabolism of drugs.
合成法
Tert-butyl N-[(4S)-4-aminopentyl]carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl alcohol with a secondary amine. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product can be isolated using standard chromatographic techniques. tert-butyl N-[(4S)-4-aminopentyl]carbamate can also be synthesized by reacting a tert-butyl halide with an amine in the presence of a base. This method is often used to synthesize tert-butyl N-[(4S)-4-aminopentyl]carbamate in large quantities.
特性
IUPAC Name |
tert-butyl N-[(4S)-4-aminopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKPODEOGTTJH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)
![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)


![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)

![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)

![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)